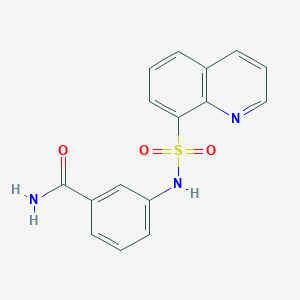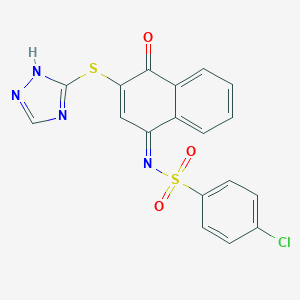
3-(Quinoline-8-sulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoline-8-sulfonamido)benzamide, also known as QSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. 3-(Quinoline-8-sulfonamido)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(Quinoline-8-sulfonamido)benzamide has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
3-(Quinoline-8-sulfonamido)benzamide has been found to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(Quinoline-8-sulfonamido)benzamide has also been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been found to modulate the expression of various genes involved in cell cycle regulation and immune response.
Advantages and Limitations for Lab Experiments
3-(Quinoline-8-sulfonamido)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be stable under various conditions, allowing for long-term storage and use in experiments. However, 3-(Quinoline-8-sulfonamido)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-(Quinoline-8-sulfonamido)benzamide. One area of interest is the development of 3-(Quinoline-8-sulfonamido)benzamide-based drugs for the treatment of cancer, bacterial and fungal infections, and viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide and its potential side effects. Finally, the development of new synthesis methods for 3-(Quinoline-8-sulfonamido)benzamide may lead to improved yields and cost-effectiveness for its use in scientific research.
Synthesis Methods
The synthesis of 3-(Quinoline-8-sulfonamido)benzamide involves the reaction of 8-aminoquinoline-2-sulfonic acid with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(Quinoline-8-sulfonamido)benzamide in its pure form. This synthesis method has been widely used in the production of 3-(Quinoline-8-sulfonamido)benzamide for scientific research purposes.
Scientific Research Applications
3-(Quinoline-8-sulfonamido)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral properties. 3-(Quinoline-8-sulfonamido)benzamide has been tested against various cancer cell lines, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth. 3-(Quinoline-8-sulfonamido)benzamide has also been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Additionally, 3-(Quinoline-8-sulfonamido)benzamide has been tested against viruses such as herpes simplex virus and has shown antiviral activity.
properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20) |
InChI Key |
UDNWVZZNBNCIOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)


![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)